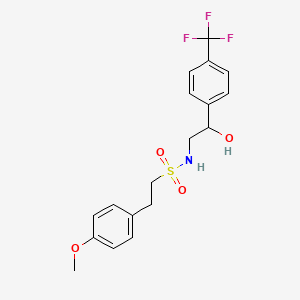

![molecular formula C19H15N5O3S B2426147 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1904020-77-4](/img/structure/B2426147.png)

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods. For example, the natural bond orbitals calculations were carried out using the NBO program as implemented in the GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory to show a detailed description of the electronic structure of the TPa-NH2 molecule .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a similar compound were analyzed .Aplicaciones Científicas De Investigación

Anticancer Activity

The triazolothiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Further investigations into the specific mechanisms of action and target pathways are ongoing .

Antimicrobial Properties

Triazolothiadiazines exhibit promising antimicrobial activity against various pathogens. These compounds have been evaluated for their effectiveness against bacteria, fungi, and other microorganisms. Researchers have identified derivatives with potent antibacterial and antifungal properties, making them potential candidates for novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Studies have explored the analgesic and anti-inflammatory potential of triazolothiadiazine derivatives. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .

Antioxidant Properties

Triazolothiadiazines have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers continue to investigate their antioxidant mechanisms and potential therapeutic applications .

Antiviral Activity

Certain triazolothiadiazine derivatives have shown promise as antiviral agents. These compounds may inhibit viral replication or entry into host cells. Investigations into their efficacy against specific viruses are ongoing .

Enzyme Inhibition

Triazolothiadiazines have been studied as enzyme inhibitors. Notably, they exhibit inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These properties make them relevant for drug design and development .

Potential as Antitubercular Agents

Researchers have explored the use of triazolothiadiazines in combating tuberculosis. These compounds may offer a novel approach to treating this infectious disease, which remains a global health concern .

Mecanismo De Acción

Target of action

1,2,4-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Mode of action

In the case of 1,2,4-triazole derivatives used as aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical pathways

1,2,4-triazoles in general are known to interact with a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to this compound .

Result of action

1,2,4-triazoles in general show versatile biological activities due to their ability to bind with different enzymes and receptors .

Action environment

The stability and efficacy of 1,2,4-triazoles and benzodioxines can be influenced by factors such as ph, temperature, and the presence of other molecules .

Safety and Hazards

Direcciones Futuras

The future directions for the research of similar compounds often involve the design and synthesis of new derivatives with potential biological activities. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Propiedades

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3S/c25-19(16-10-26-14-3-1-2-4-15(14)27-16)20-9-18-22-21-17-6-5-13(23-24(17)18)12-7-8-28-11-12/h1-8,11,16H,9-10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQXIRMLWGWZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2426064.png)

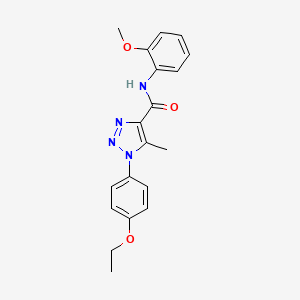

![N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2426065.png)

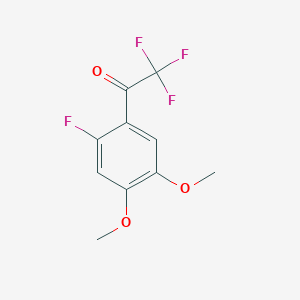

![2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2426067.png)

![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2426069.png)

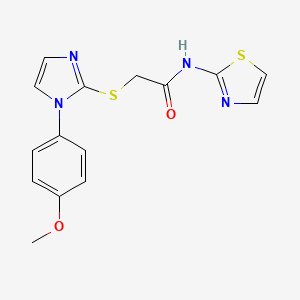

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2426071.png)

![N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide](/img/structure/B2426074.png)

![2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2426079.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2426085.png)

![6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one](/img/structure/B2426086.png)

![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)